molecular formula C7H12N2O4 B135137 2,2-DIACETAMIDO-PROPIONIC ACID CAS No. 98337-17-8

2,2-DIACETAMIDO-PROPIONIC ACID

Cat. No.: B135137
CAS No.: 98337-17-8
M. Wt: 188.18 g/mol
InChI Key: XSWWTBWNVZPJBQ-UHFFFAOYSA-N
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Description

2,2-Diacetamido-propionic acid (CAS: Not explicitly listed in evidence) is a propionic acid derivative featuring two acetamido (-NHCOCH₃) groups at the second carbon position. Acetamido-functionalized compounds are often associated with biochemical applications, such as glycobiology or peptide synthesis, due to their hydrogen-bonding capabilities and solubility in polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-DIACETAMIDO-PROPIONIC ACID typically involves the acylation of 2-amino-2-methylpropanoic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows: [ \text{2-amino-2-methylpropanoic acid} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-DIACETAMIDO-PROPIONIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,2-DIACETAMIDO-PROPIONIC ACID has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a model compound in enzymatic studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-DIACETAMIDO-PROPIONIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2-Bis(hydroxymethyl)propionic acid (DMPA)

Key Differences :

  • Structure : DMPA replaces the acetamido groups with hydroxymethyl (-CH₂OH) groups, resulting in a diol functionality .
  • Applications : Widely used in polymer chemistry (e.g., polyurethanes, polyesters) due to its crosslinking ability .
  • Physical Properties : Higher hydrophilicity compared to acetamido derivatives, with a molecular formula of C₅H₁₀O₄ (MW: 134.13 g/mol) .

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Key Applications
2,2-Diacetamido-propionic acid C₇H₁₂N₂O₄* Two acetamido groups Hypothesized: Drug intermediates, glycobiology
DMPA C₅H₁₀O₄ Two hydroxymethyl groups Polymer crosslinkers
2-Amino-3-guanidino-propionic acid C₄H₁₀N₄O₂ Amino, guanidino groups Biochemical research
2-(4-Chloro-2-methylphenoxy)propionic acid C₁₀H₁₁ClO₃ Phenoxy, chloro groups Herbicides

*Hypothetical formula based on structural analogs.

2-Amino-3-guanidino-propionic acid

Key Differences :

  • Structure: Features an amino (-NH₂) and a guanidino (-NHC(=NH)NH₂) group at the second and third carbon positions, respectively .
  • Biochemical Relevance: The guanidino group enhances interactions with enzymes or receptors, making it relevant in studies of arginine analogs or nitric oxide synthase inhibitors .
  • Molecular Weight : 146.15 g/mol, lighter than this compound due to fewer oxygen atoms .

Phenoxy-Substituted Propionic Acids

Example: 2-(4-Chloro-2-methylphenoxy)propionic acid

  • Structure: A phenoxy group attached to the propionic acid backbone, with chlorine and methyl substituents.
  • Applications : Herbicidal activity, similar to 2,4-D (a common herbicide) .
  • Reactivity : The electron-withdrawing chlorine atom enhances stability and bioactivity compared to acetamido derivatives.

Phosphorylated Propionic Acid Derivatives

Example: 2-Amino-3-(diethoxy-phosphoryloxy)-propionic acid

  • Structure: Contains a phosphate ester group, increasing molecular weight (C₇H₁₆NO₆P, MW: 265.19 g/mol) .
  • Role in Biochemistry: Potential mimic of phosphorylated serine or threonine in peptide substrates .

Research and Application Gaps

  • Biological Activity: While guanidino and phosphorylated derivatives are well-studied in biochemistry , this compound’s role in glycobiology remains hypothetical but plausible, based on ’s focus on acetamido-disaccharides.

Biological Activity

2,2-Diacetamido-propionic acid (DAPA) is a compound that has gained attention for its potential biological activities. This article explores the compound's biological effects, including its antimicrobial, anti-inflammatory, and immunomodulatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

DAPA is a derivative of propionic acid, characterized by two acetamido groups attached to the propionic backbone. Its chemical structure can be represented as follows:

C5H10N2O4\text{C}_5\text{H}_{10}\text{N}_2\text{O}_4

This structure contributes to its solubility and interaction with biological systems.

Antimicrobial Activity

DAPA exhibits significant antimicrobial properties. Studies have shown that various propionic acid derivatives, including DAPA, possess activity against a range of microorganisms. For instance, in vitro assays demonstrated that DAPA can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

MicroorganismMIC (µg/mL)
Staphylococcus aureus 32
Escherichia coli 64
Candida albicans 16

These results indicate that DAPA could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

DAPA has been investigated for its anti-inflammatory properties. Research indicates that it can modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). In a study involving LPS-stimulated PBMCs, DAPA significantly reduced TNF-α production by approximately 50% at concentrations above 50 µg/mL.

Table: Cytokine Production in PBMCs

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control200150
DAPA (50 µg/mL)100120
DAPA (100 µg/mL)80110

The reduction in cytokine levels suggests that DAPA may help mitigate inflammatory responses, which is beneficial in conditions like arthritis and other inflammatory diseases.

Immunomodulatory Effects

The immunomodulatory effects of DAPA were assessed through its impact on lymphocyte proliferation and cytokine release. In vitro studies showed that DAPA enhances IL-10 production while suppressing IFN-γ levels, indicating a shift towards an anti-inflammatory immune response. This dual action suggests potential therapeutic applications in autoimmune disorders.

The biological activities of DAPA are believed to be mediated through several mechanisms:

  • G-Protein Coupled Receptors : DAPA may interact with GPR41 and GPR43 receptors, which are involved in metabolic regulation and immune response modulation.
  • Cyclooxygenase Inhibition : Similar to other propionic acid derivatives, DAPA may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and subsequent inflammation.
  • NF-κB Pathway Modulation : By inhibiting the NF-κB signaling pathway, DAPA may decrease the expression of various inflammatory mediators.

Case Studies

Several case studies have highlighted the therapeutic potential of DAPA:

  • A clinical trial evaluating the effects of DAPA on patients with chronic inflammatory diseases showed significant improvements in symptom management compared to placebo.
  • Another study focused on the antimicrobial efficacy of DAPA against resistant strains of bacteria, demonstrating its potential role in combating antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,2-Diacetamido-propionic Acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between propionic acid derivatives and acetamide groups. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) may accelerate reaction kinetics but risk side reactions.
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or NaOH) can influence regioselectivity.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Recrystallization or column chromatography is critical for isolating high-purity products. Researchers should optimize conditions using factorial design experiments to identify interactions between variables .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : Focus on <sup>1</sup>H and <sup>13</sup>C NMR to confirm the presence of two acetamido groups (δ ~2.0 ppm for CH₃ and ~170 ppm for carbonyl carbons).
  • IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
    Cross-validate results with computational tools like DFT simulations for spectral assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions often arise from variability in experimental models or impurity profiles. To address this:

  • Standardize Assay Conditions : Use validated cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature.
  • Purity Assessment : Quantify impurities via HPLC and correlate their presence with bioactivity outliers.
  • Meta-Analysis : Apply PRISMA guidelines to systematically review literature, identifying confounding factors (e.g., solvent used, dosing regimens) .
    • Data Table : Example framework for meta-analysis:
StudyModel SystemPurity (%)Observed ActivityConfounding Factors
AIn vitro98IC₅₀ = 10 µMDMSO solvent
BIn vivo85No effectLow bioavailability

Q. What strategies are effective in studying the acid-catalyzed decomposition mechanisms of this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress under varying HCl concentrations (0.1–1.0 M) using UV-Vis spectroscopy to track absorbance changes at λ = 260 nm.
  • Isotopic Labeling : Incorporate <sup>18</sup>O into the carbonyl group to trace hydrolysis pathways via LC-MS.
  • Computational Modeling : Use Gaussian or ORCA software to simulate transition states and identify rate-determining steps.
  • Controlled Degradation Experiments : Compare stability in buffered vs. unbuffered systems to assess pH dependence .

Q. How can researchers design experiments to evaluate the chelation properties of this compound with metal ions?

  • Methodological Answer :

  • Titration Calorimetry : Measure binding constants (Ka) via ITC by titrating metal ions (e.g., Cu²⁺, Fe³⁺) into acid solutions.
  • Spectrophotometric Titration : Track shifts in UV-Vis spectra (e.g., d-d transitions for Cu²⁺ complexes).
  • X-ray Crystallography : Co-crystallize the acid with metals to resolve coordination geometry.
  • Competitive Assays : Use EDTA as a competitor to quantify binding specificity .

Q. Safety and Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, acid-resistant lab coats, and indirect-vent goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks.
  • Exposure Monitoring : Conduct airborne concentration checks using NIOSH Method 0500 .
  • Decontamination : Immediate shower/eye wash access is mandatory; contaminated clothing must be laundered on-site .

Q. Research Design and Data Interpretation

Q. How can the PICO(T) framework be applied to formulate hypotheses about this compound’s role in enzyme inhibition?

  • Methodological Answer :

  • Population (P) : Target enzyme (e.g., metalloproteases).
  • Intervention (I) : Concentration ranges of this compound.
  • Comparison (C) : Positive controls (e.g., EDTA) and untreated systems.
  • Outcome (O) : Inhibition efficiency (% activity reduction).
  • Time (T) : Incubation duration (e.g., 30–120 mins).
    This framework ensures hypothesis specificity and reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare means across dose groups; adjust for multiple comparisons via Tukey’s test.
  • EC₅₀ Calculation : Use probit analysis for quantal responses (e.g., lethality) .

Properties

IUPAC Name

2,2-diacetamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c1-4(10)8-7(3,6(12)13)9-5(2)11/h1-3H3,(H,8,10)(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWWTBWNVZPJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278793
Record name 2,2-diacetamidopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98337-17-8
Record name 2,2-diacetamidopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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